molecular formula C7H6ClNO2 B6284615 1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-one CAS No. 1211521-21-9

1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-one

Cat. No. B6284615
CAS RN: 1211521-21-9
M. Wt: 171.6
InChI Key:
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Description

1-(6-Chloro-5-hydroxypyridin-3-yl)ethan-1-one, also known as 6-chloro-5-hydroxypyridine-3-one, is a synthetic compound with a wide range of applications in the scientific research field. This compound has been widely studied for its unique properties, which have been found to have potential uses in laboratory experiments.

Scientific Research Applications

1-(6-Chloro-5-hydroxypyridin-3-yl)ethan-1-one has been studied for its potential use in a variety of scientific research applications. It has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters in the brain. It has also been studied for its potential use as an antidepressant, as well as for its ability to modulate the activity of the serotonin transporter. In addition, this compound has been studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 1-(1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-oneydroxypyridin-3-yl)ethan-1-one is not fully understood. However, it is believed that the compound acts as an inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters in the brain. In addition, it is believed that the compound may act as an antidepressant by modulating the activity of the serotonin transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-oneydroxypyridin-3-yl)ethan-1-one have not been extensively studied. However, it is believed that the compound may act as an antidepressant by modulating the activity of the serotonin transporter. In addition, the compound has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-oneydroxypyridin-3-yl)ethan-1-one in laboratory experiments include its relatively low cost and the fact that it is relatively easy to synthesize. Additionally, the compound has been found to be an effective inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters in the brain. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

There are numerous potential future directions for the study of 1-(1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-oneydroxypyridin-3-yl)ethan-1-one. These include further research into its potential use as an antidepressant, its ability to modulate the activity of the serotonin transporter, and its potential use in the treatment of cancer and other diseases. Additionally, further research into the compound’s mechanism of action and biochemical and physiological effects is needed in order to fully understand how it works and how it can be used in laboratory experiments.

Synthesis Methods

The synthesis of 1-(1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-oneydroxypyridin-3-yl)ethan-1-one is a multi-step process. The first step involves the synthesis of 1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-oneydroxy-3-pyridine, which is done by reacting pyridine with chloroform and sodium hydroxide in aqueous solution. The second step involves the oxidation of the 1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-oneydroxy-3-pyridine to 1-(1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-oneydroxypyridin-3-yl)ethan-1-one, which is done by reacting the 1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-oneydroxy-3-pyridine with potassium permanganate in acetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-one involves the conversion of 6-chloro-5-hydroxypyridin-3-ol to the corresponding ethanone derivative through the use of acetic anhydride and a catalyst.", "Starting Materials": [ "6-chloro-5-hydroxypyridin-3-ol", "Acetic anhydride", "Catalyst" ], "Reaction": [ "To a solution of 6-chloro-5-hydroxypyridin-3-ol in acetic anhydride, add a catalytic amount of catalyst.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool to room temperature and then pour it into ice-cold water.", "Collect the solid product by filtration and wash it with water.", "Dry the product under vacuum to obtain 1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-one." ] }

CAS RN

1211521-21-9

Product Name

1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-one

Molecular Formula

C7H6ClNO2

Molecular Weight

171.6

Purity

0

Origin of Product

United States

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